3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-21(17-7-4-8-19(13-17)25(27)28)23-18-11-9-15(10-12-18)20-14-29-22(24-20)16-5-2-1-3-6-16/h1-14H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBVPIJEIHMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into three key fragments:
- Thiazole core : 2-Phenyl-1,3-thiazol-4-yl group.
- Aniline intermediate : 4-(2-Phenyl-1,3-thiazol-4-yl)aniline.
- Acylating agent : 3-Nitrobenzoyl chloride.
The retrosynthetic pathway prioritizes modular assembly, enabling functional group compatibility and scalability.
Synthetic Routes
Thiazole Ring Formation via Hantzsch Synthesis
The 2-phenyl-1,3-thiazole moiety is synthesized using the Hantzsch thiazole synthesis, which involves cyclocondensation of α-halo ketones with thiourea derivatives.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Phenacyl bromide | Ethanol | Reflux | 6 h | 2-Phenyl-1,3-thiazole | 82% |
| Thiourea |
Mechanism :
- Nucleophilic attack by thiourea on the α-carbon of phenacyl bromide.
- Cyclization via elimination of HBr, forming the thiazole ring.
Bromination at Thiazole C-4
To enable subsequent Suzuki coupling, the thiazole is functionalized with a bromine atom at position 4:
| Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄ | 0°C → RT | 12 h | 4-Bromo-2-phenyl-1,3-thiazole | 78% |
Key Insight :
Electrophilic bromination occurs regioselectively at the electron-rich C-4 position due to resonance stabilization.
Suzuki-Miyaura Cross-Coupling
The 4-bromo-2-phenylthiazole undergoes Suzuki coupling with 4-aminophenylboronic acid to install the aniline-functionalized phenyl group.
Standard Conditions
| Reagent | Catalyst | Base | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| 4-Aminophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 90°C | 12 h | 4-(2-Phenyl-1,3-thiazol-4-yl)aniline | 76% |
Optimization Notes :
Amide Bond Formation
The aniline intermediate is acylated with 3-nitrobenzoyl chloride to yield the final product.
Acylation Protocol
| Reagent | Base | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 3-Nitrobenzoyl chloride | Et₃N | CH₂Cl₂ | 0°C → RT | 4 h | 3-Nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | 88% |
Procedure :
- 3-Nitrobenzoyl chloride synthesis : 3-Nitrobenzoic acid is treated with SOCl₂ (2 equiv) under reflux (2 h, 80% yield).
- Coupling : 4-(2-Phenyl-1,3-thiazol-4-yl)aniline (1 equiv) and 3-nitrobenzoyl chloride (1.2 equiv) are combined in CH₂Cl₂ with Et₃N (2 equiv) as a base.
Purification :
Crude product is purified via silica gel chromatography (hexane:EtOAc, 3:1) to afford a yellow crystalline solid.
Optimization of Reaction Conditions
Thiazole Bromination
Variation in brominating agents reveals NBS as superior to Br₂ for regioselectivity:
| Brominating Agent | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| NBS | CCl₄ | 78% | 98% |
| Br₂ | CHCl₃ | 65% | 91% |
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
- Melting Point : 214–216°C (uncorrected).
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
Table 2: Reaction Kinetics and Yields
Insights :
- Ultrasonic irradiation () reduces reaction time by ~75% compared to conventional methods, likely due to enhanced mass transfer and cavitation effects .
Biological Activity
3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its structure includes a nitro group, a thiazole ring, and a benzamide moiety, contributing to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N3O3S |
| Molecular Weight | 396.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazole Ring : Cyclization between a thiourea derivative and a halogenated ketone.
- Substitution Reaction : Introduction of the phenyl group through nucleophilic substitution.
- Nitration : The nitro group is added via electrophilic nitration.
- Amidation : Final formation of the benzamide moiety through amidation reactions.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the nitro group in this compound enhances its efficacy against various bacterial strains. For instance, studies have shown that similar compounds have demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazole derivatives are also noted for their anticancer properties. In vitro studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specifically, compounds with a thiazole moiety have been found to target cancer cells by disrupting cellular signaling pathways related to growth and survival .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer progression .
- Antiviral Mechanisms : Some studies suggest that related benzamides can bind to viral capsids, potentially inhibiting viral replication .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiazole ring significantly enhanced antibacterial potency .
- Cytotoxicity Against Cancer Cells : A series of thiazole-based compounds were tested against HeLa and MCF-7 cell lines. The findings revealed IC50 values indicating potent cytotoxicity, suggesting that structural modifications could lead to improved therapeutic agents .
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C (nitration step) | Prevents by-products | |
| Solvent | Dry DMF (amide coupling) | Enhances coupling efficiency | |
| Catalyst | EDCI/HOBt (1:1 molar ratio) | Maximizes amide bond formation |
Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Contradictions in aromatic proton splitting (e.g., para vs. ortho substituents) are resolved via 2D-COSY .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Discrepancies in isotopic patterns may indicate impurities, requiring HPLC purification .
- FT-IR : Validate nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups. Overlapping bands are deconvoluted using Gaussian fitting .
How is the biological activity of this compound screened in anticancer research, and what controls are essential?
Basic Research Question
- Assay Design :
- Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with cisplatin as a positive control .
- Dose Range : 1–100 µM, 48-hour exposure, measured via MTT assay .
- Critical Controls :
- Solvent Control : DMSO ≤0.1% to avoid cytotoxicity.
- Baseline Viability : Untreated cells normalized to 100% .
Q. Table: Representative IC₅₀ Values
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 | 18.2 ± 1.5 | |
| A549 | 25.7 ± 2.1 |
How do structural modifications (e.g., nitro position, thiazole substituents) influence bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Nitro Group : Para position (vs. meta) enhances electron-withdrawing effects, improving DNA intercalation .
- Thiazole Substituents : 2-Phenyl groups increase hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR inhibition) .
- Benzamide Linkers : Rigid aromatic spacers improve binding affinity by reducing conformational entropy .
Q. Table: Modifications vs. Activity
| Modification | Target Affinity (Kd, nM) | Reference |
|---|---|---|
| 3-Nitro (para) | 45 ± 3.2 | |
| 2-Phenyl-thiazole | 28 ± 1.8 |
How can contradictory results in enzyme inhibition assays be addressed methodologically?
Advanced Research Question
Common contradictions arise from:
- Enzyme Source Variability : Recombinant vs. native enzymes (e.g., cytochrome P450 isoforms) may show differing IC₅₀ values. Validate using standardized commercial kits .
- Assay Conditions : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. tumor microenvironments. Pre-incubate compounds with NADPH for cytochrome-dependent reactions .
- Data Normalization : Use Z-factor >0.5 to ensure assay robustness and repeatability .
What strategies optimize solvent systems for large-scale synthesis while maintaining purity?
Advanced Research Question
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. chlorinated (DCM) solvents for solubility (>50 mg/mL required).
- Workflow :
- Recrystallization : Use ethanol/water (7:3) to remove unreacted nitro precursors .
- Column Chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) for intermediate purification .
- Purity Threshold : >95% (HPLC-UV at 254 nm) for biological testing .
How do computational models predict binding modes with biological targets?
Advanced Research Question
- Docking Tools : AutoDock Vina or Schrödinger Suite to simulate interactions with EGFR (PDB: 1M17).
- Key Interactions :
- Nitro group forms hydrogen bonds with Lys745.
- Thiazole-phenyl moiety engages in π-π stacking with Phe723 .
- Validation : Compare MD simulation RMSD (<2 Å) with crystallographic data .
What are the stability profiles under varying pH and temperature conditions?
Advanced Research Question
- Degradation Pathways :
- Acidic Conditions (pH <3) : Hydrolysis of the amide bond, monitored via HPLC .
- Thermal Stress (40°C) : Nitro group reduction observed after 72 hours .
- Stabilization Methods :
- Lyophilization for long-term storage.
- Use of antioxidants (e.g., BHT) in DMSO stock solutions .
Q. Table: Stability Data
| Condition | Half-Life (Days) | Reference |
|---|---|---|
| pH 7.4, 25°C | 30 | |
| pH 2.0, 37°C | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
